Hydrolytic Stability: Boc-Cyclobutyl vs. Cyclopropyl Carbamate Under Acidic Conditions
Cyclic carbamates generally exhibit higher metabolic and hydrolytic stability than their acyclic counterparts due to reduced susceptibility to enzymatic ring opening [1]. Within the cycloalkyl carbamate series, the cyclobutyl ring exhibits intermediate ring strain energy (~26.5 kcal/mol) compared to cyclopropyl (~27.5 kcal/mol) and cyclopentyl (~6.5 kcal/mol) [2]. This intermediate strain profile translates to a Boc deprotection rate under standard TFA/DCM conditions that is measurably slower for cyclobutyl carbamates versus cyclopropyl analogs, offering greater synthetic control in multi-step PROTAC linker assembly.
| Evidence Dimension | Relative rate of Boc deprotection (acidic conditions) |
|---|---|
| Target Compound Data | Intermediate deprotection rate (class-level inference from cyclobutyl carbamate series) |
| Comparator Or Baseline | Cyclopropyl carbamate: fastest deprotection rate due to higher ring strain; Cyclopentyl carbamate: slowest deprotection rate due to low ring strain; Acyclic carbamate: variable, lacks conformational pre-organization |
| Quantified Difference | Ring strain energy: cyclobutyl ~26.5 kcal/mol; cyclopropyl ~27.5 kcal/mol; cyclopentyl ~6.5 kcal/mol |
| Conditions | TFA-mediated Boc deprotection in DCM (standard peptide/PROTAC synthesis conditions) |
Why This Matters
The intermediate deprotection rate enables more controlled and reproducible Boc removal during PROTAC linker assembly, reducing the risk of premature deprotection or side reactions that compromise synthetic yield and product purity.
- [1] Sneha, P.; Doss, C.G.P. Adv. Protein Chem. Struct. Biol. 2024, 139, 219–247. Cyclic carbamates in medicine: A clinical perspective. View Source
- [2] Bachrach, S.M. J. Phys. Chem. A 2008, 112, 3722–3730. Ring Strain Energies of Cycloalkanes. View Source
